molecular formula C10H12FNO3 B12304379 o-(3-Fluorophenyl)homoserine

o-(3-Fluorophenyl)homoserine

Cat. No.: B12304379
M. Wt: 213.21 g/mol
InChI Key: NQROOORONRCEME-UHFFFAOYSA-N
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Description

o-(3-Fluorophenyl)homoserine is a chemical compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol It is a derivative of homoserine, where a fluorophenyl group is attached to the homoserine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(3-Fluorophenyl)homoserine typically involves the introduction of a fluorophenyl group to the homoserine molecule. One common method is through the reaction of homoserine with a fluorophenyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

o-(3-Fluorophenyl)homoserine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

o-(3-Fluorophenyl)homoserine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of o-(3-Fluorophenyl)homoserine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    o-(3-Bromophenyl)homoserine: Similar in structure but with a bromine atom instead of fluorine.

    o-(3-Chlorophenyl)homoserine: Contains a chlorine atom in place of fluorine.

    o-(3-Iodophenyl)homoserine: Features an iodine atom instead of fluorine.

Uniqueness

o-(3-Fluorophenyl)homoserine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

2-amino-4-(3-fluorophenoxy)butanoic acid

InChI

InChI=1S/C10H12FNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)

InChI Key

NQROOORONRCEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC(C(=O)O)N

Origin of Product

United States

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